![molecular formula C24H32O3Si B12550409 (7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid CAS No. 824961-04-8](/img/structure/B12550409.png)
(7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid is a complex organic compound that features a tert-butyl(diphenyl)silyl group attached to an oct-5-enoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is to first prepare the oct-5-enoic acid backbone, which can be achieved through a series of reactions including hydroboration-oxidation of an alkyne or alkene precursor. The tert-butyl(diphenyl)silyl group is then introduced via a silylation reaction, often using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reaction vessels, and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The double bond in the oct-5-enoic acid backbone can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve strong nucleophiles like Grignard reagents or organolithium compounds.
Major Products
- Various substituted derivatives from nucleophilic substitution.
Epoxides: and from oxidation reactions.
Alcohols: and from reduction reactions.
Wissenschaftliche Forschungsanwendungen
(7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism by which (7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid exerts its effects depends on its specific application. In chemical reactions, the silyl ether group can act as a protecting group, stabilizing reactive intermediates and facilitating selective transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl(diphenyl)silyl chloride: A precursor used in the synthesis of (7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid.
Oct-5-enoic acid: The backbone structure without the silyl ether group.
Silyl ethers: A broader class of compounds with similar protecting group properties.
Uniqueness
This compound is unique due to its specific combination of a silyl ether group and an unsaturated carboxylic acid backbone. This combination provides both stability and reactivity, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
824961-04-8 |
|---|---|
Molekularformel |
C24H32O3Si |
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
(7S)-7-[tert-butyl(diphenyl)silyl]oxyoct-5-enoic acid |
InChI |
InChI=1S/C24H32O3Si/c1-20(14-8-5-13-19-23(25)26)27-28(24(2,3)4,21-15-9-6-10-16-21)22-17-11-7-12-18-22/h6-12,14-18,20H,5,13,19H2,1-4H3,(H,25,26)/t20-/m0/s1 |
InChI-Schlüssel |
AQUZXKNQWNCLQU-FQEVSTJZSA-N |
Isomerische SMILES |
C[C@@H](C=CCCCC(=O)O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Kanonische SMILES |
CC(C=CCCCC(=O)O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


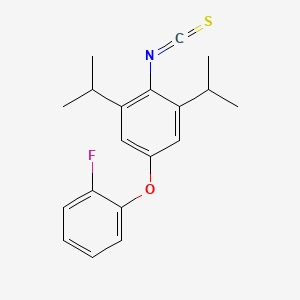
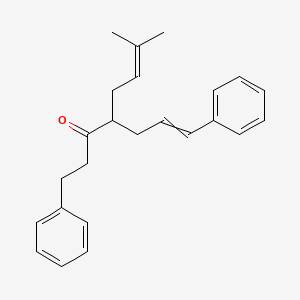
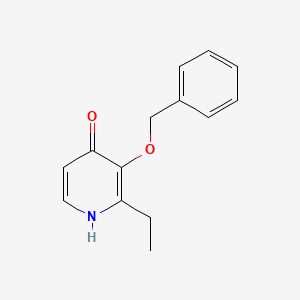
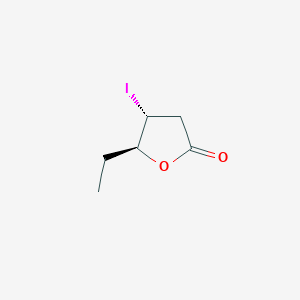

![3-[4-(2-Benzylidenehydrazinesulfonyl)phenyl]prop-2-enoic acid](/img/structure/B12550367.png)
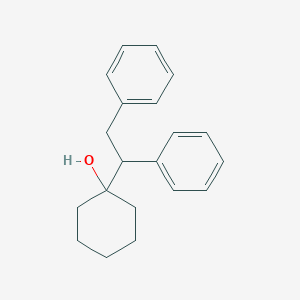



![N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline](/img/structure/B12550408.png)

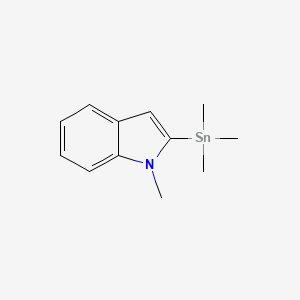
![1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole](/img/structure/B12550431.png)
